molecular formula C10H13NO3 B8422512 1-Ethoxy-3-(2-nitro-ethyl)-benzene

1-Ethoxy-3-(2-nitro-ethyl)-benzene

Cat. No.: B8422512
M. Wt: 195.21 g/mol
InChI Key: HSDGOXZNGATBCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Ethoxy-3-(2-nitro-ethyl)-benzene is a substituted benzene derivative featuring an ethoxy group (-OCH₂CH₃) at the 1-position and a 2-nitroethyl group (-CH₂CH₂NO₂) at the 3-position. The ethoxy group acts as an electron-donating group (EDG) via resonance, while the nitroethyl group is a strong electron-withdrawing group (EWG) due to the nitro moiety. This combination creates a polarized electronic environment on the aromatic ring, influencing its reactivity, stability, and interactions in chemical processes.

Comparison with Similar Compounds

The following table summarizes key structural and electronic differences between 1-Ethoxy-3-(2-nitro-ethyl)-benzene and its analogs:

Compound Name Substituents Molecular Weight Electronic Effects Key Properties Potential Applications
This compound Ethoxy (1), 2-nitroethyl (3) ~195.2 (C₁₀H₁₃NO₃) Mixed EDG (ethoxy) and EWG (nitroethyl) Polarized ring; enhanced stability for electrophilic substitution at EDG-adjacent sites. Organic synthesis intermediates, catalysts.
2-Ethoxy-1-methoxy-3-nitroethenylbenzene Ethoxy (2), methoxy (1), nitroethenyl (3) ~207.2 (C₁₁H₁₃NO₄) EDG (methoxy/ethoxy) and conjugated EWG (nitroethenyl) Extended conjugation via ethenyl group; possible use in optoelectronics. Polymer precursors, fluorescent dyes.
1-Ethoxy-3-(methylsulfonyl)benzene Ethoxy (1), methylsulfonyl (3) 200.26 (C₉H₁₂O₃S) Strong EWG (sulfonyl) dominates electronic effects High polarity; resistant to electrophilic attack. Pharmaceuticals, agrochemical intermediates.
1-Methoxy-3-[(1E)-2-nitropropenyl]benzene Methoxy (1), nitropropenyl (3) ~193.2 (C₁₀H₁₁NO₃) EWG (nitro) with steric bulk from propenyl chain Steric hindrance may limit reactivity; nitro group enhances oxidative stability. Ligands in coordination chemistry.
Benzene, 1-ethyl-3-methoxy Ethyl (1), methoxy (3) ~136.2 (C₉H₁₂O) EDG (methoxy) and weak EDG (ethyl) Electron-rich ring; prone to electrophilic substitution. Solvents, fragrance components.

Key Observations:

Electronic Effects :

  • The nitroethyl group in this compound introduces significant electron withdrawal, directing electrophilic substitution to the ethoxy-adjacent positions (para/meta to nitroethyl) .
  • In contrast, sulfonyl () and nitropropenyl () substituents exhibit stronger or conjugated EWG effects, further deactivating the ring.

Reactivity and Stability :

  • Methoxy/ethoxy EDGs enhance ring electron density, favoring reactions like nitration or halogenation. However, the nitroethyl group in the target compound reduces reactivity compared to purely EDG-substituted analogs (e.g., 1-ethyl-3-methoxybenzene) .
  • Sulfonyl and nitro groups increase thermal and oxidative stability, making these compounds suitable for high-temperature applications .

Thickness-Dependent Behavior (from ESD Studies) :

  • Studies on benzene derivatives adsorbed on Pt surfaces (-10) reveal that substituents influence electron-stimulated desorption (ESD) yields. For example:

  • Light fragments (e.g., H⁺) desorb preferentially due to kinetic energy advantages .
  • Heavier fragments (e.g., C₃Hₙ⁺) show thickness-dependent yields, with increased desorption at thicker films due to reduced metal substrate interactions . The nitroethyl group in the target compound may similarly fragment into NO₂⁻ or CH₂CH₂⁺ ions under electron irradiation, though direct experimental data are lacking.

Applications: Nitro-substituted benzenes are often intermediates in explosives, dyes, and pharmaceuticals. The ethoxy group in the target compound could enhance solubility in organic solvents, aiding synthetic workflows .

Properties

Molecular Formula

C10H13NO3

Molecular Weight

195.21 g/mol

IUPAC Name

1-ethoxy-3-(2-nitroethyl)benzene

InChI

InChI=1S/C10H13NO3/c1-2-14-10-5-3-4-9(8-10)6-7-11(12)13/h3-5,8H,2,6-7H2,1H3

InChI Key

HSDGOXZNGATBCG-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC(=C1)CC[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A mixture of nitromethane (0.36 mL, 6.7 mmol) and 3-ethoxy-benzaldehyde (1 g, 6.7 mmol) in methanol (1.4 mL) was cooled to −10° C. To this mixture sodium hydroxide (0.28 g in 1 mL water) was added dropwise. The temperature during addition was maintained around 10° C. After 1 hour a yellow precipitate formed and water (5 mL) was added. The resulting solution was added to HCl (4M, 3 mL). The precipitate that formed was filtered off and washed with water. Purification by chromatography on silica, eluting with 1 to 15% ethyl acetate in hexane, gave the subtitled compound as a yellow solid (0.49 g). 1H NMR δ (CDCl3) 1.40-1.48 (3H, t), 4.014.13 (2H, q), 6.97-7.06 (2H, m), 7.09-7.15 (1H, d), 7.30-7.40 (1H, t), 7.53-7.62 (1H, d), 7.91-8.00 (1H, d).
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